molecular formula C7H17Cl2N3O B6213441 (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride CAS No. 2718947-33-0

(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride

Cat. No.: B6213441
CAS No.: 2718947-33-0
M. Wt: 230.13 g/mol
InChI Key: WCBUYSZBBCJKPC-ILKKLZGPSA-N
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Description

(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride is a chemical compound with significant applications in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors.

    N,N-Dimethylation: The dimethylation of the amino group is achieved using methylating agents such as formaldehyde and formic acid or methyl iodide.

    Carboxamide Formation: The carboxamide group is introduced through the reaction of the amine with a suitable carboxylic acid derivative.

    Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolidine carboxamides, depending on the specific reagents and conditions used.

Scientific Research Applications

(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide: The non-dihydrochloride form.

    (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxylate: An ester derivative.

    (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide hydrochloride: The monohydrochloride form.

Uniqueness

(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it particularly useful in various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2718947-33-0

Molecular Formula

C7H17Cl2N3O

Molecular Weight

230.13 g/mol

IUPAC Name

(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide;dihydrochloride

InChI

InChI=1S/C7H15N3O.2ClH/c1-9(2)7(11)10-4-3-6(8)5-10;;/h6H,3-5,8H2,1-2H3;2*1H/t6-;;/m0../s1

InChI Key

WCBUYSZBBCJKPC-ILKKLZGPSA-N

Isomeric SMILES

CN(C)C(=O)N1CC[C@@H](C1)N.Cl.Cl

Canonical SMILES

CN(C)C(=O)N1CCC(C1)N.Cl.Cl

Purity

95

Origin of Product

United States

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